N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-19(2,3)23-16(13-9-27-10-14(13)21-23)20-15(24)8-22-17(25)11-6-4-5-7-12(11)18(22)26/h4-7H,8-10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJYCOYDBRJUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the isoindole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide has been explored for various scientific research applications:
Biology: Studies have investigated the compound’s biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies, including structure-activity relationship (SAR) and docking analyses, have provided insights into the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its thienopyrazole and isoindole-1,3-dione groups. Below is a comparative analysis with structurally related molecules:
Key Observations:
The isoindole-1,3-dione moiety (common in the target and PROTAC-1) enhances hydrogen-bonding capacity, critical for target engagement in bioactive molecules .
Substituent Effects :
- The tert-butyl group in the target compound may improve metabolic stability and steric shielding compared to the nitro groups in ’s 6b–c, which increase polarity and electron-withdrawing effects .
- PROTAC-1’s chlorophenyl and pyrazole groups suggest tailored protein-binding specificity, a feature absent in the target compound’s structure .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article elaborates on its synthesis, biological mechanisms, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H26N4O3S |
| Molecular Weight | 366.47834 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the isoindole moiety , which can be achieved via condensation reactions.
- Acetamide formation , where acetic anhydride or acetyl chloride is often used to introduce the acetamide functional group.
These synthetic routes require careful optimization of reaction conditions to ensure high yields and purity.
This compound exhibits a variety of biological activities:
- Anticancer Activity : Research indicates that compounds in the thieno[3,4-c]pyrazole family can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
- Antioxidant Effects : Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can act as antioxidants by scavenging free radicals and protecting cellular components from oxidative stress .
Case Studies
A notable study explored the effects of thieno[3,4-c]pyrazole derivatives on erythrocytes exposed to toxic substances like 4-nonylphenol. The results indicated that these compounds significantly reduced cellular damage compared to controls .
| Treatment Type | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound (7a) | 12 ± 1.03 |
| 4-Nonylphenol + Thieno Compound (7b) | 0.6 ± 0.16 |
This table illustrates the protective effects of thieno compounds against erythrocyte alterations induced by toxic exposure.
Therapeutic Applications
The diverse biological activities suggest that this compound could serve as a lead compound in drug development for:
- Cancer Therapy : Targeting various cancers through specific molecular interactions.
- Anti-inflammatory Drugs : Developing new treatments for chronic inflammatory diseases.
- Neuroprotective Agents : Potential applications in neurodegenerative diseases due to its antioxidant properties.
Q & A
Q. Basic Synthesis Workflow :
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization reactions, often requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium acetate .
- Step 2 : Introduction of the tert-butyl group using nucleophilic substitution under basic conditions (e.g., sodium hydride in DMF) .
- Step 3 : Coupling the isoindole-1,3-dione moiety via amide bond formation, typically using coupling agents like EDCI/HOBt .
Q. Optimization Strategies :
- Temperature Control : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 6 hours under reflux) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization, while ethanol/water mixtures improve yields in click chemistry steps .
- Purification : Column chromatography with gradients (e.g., hexane:ethyl acetate 8:2 to 6:4) resolves intermediates; recrystallization in ethanol ensures final product purity .
How do structural features influence the compound’s biological activity?
Q. Advanced SAR Analysis :
- Thieno[3,4-c]pyrazole Core : The sulfur atom enhances electron-deficient properties, potentially improving binding to kinase targets (e.g., EGFR) .
- Isoindole-1,3-dione Moiety : The planar structure may intercalate with DNA or inhibit topoisomerases, as seen in analogs with similar fused aromatic systems .
- tert-Butyl Group : Steric hindrance from this group could modulate solubility and membrane permeability, impacting pharmacokinetics .
Q. Validation Methods :
- Docking Studies : Compare binding affinities of analogs with/without the tert-butyl group using AutoDock Vina .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate structural modifications with IC50 shifts .
What advanced techniques are recommended for characterizing this compound?
Q. Basic Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm; isoindole carbonyls at δ 167–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves stereochemistry of the thieno-pyrazole core and confirms intramolecular hydrogen bonding .
- FT-IR Analysis : Detects functional groups (e.g., C=O stretches at 1670–1700 cm⁻¹ for amides and isoindole-dione) .
How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Q. Methodological Approach :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the thieno-pyrazole region (δ 6.5–8.0 ppm) .
- Comparative Analysis : Cross-reference with analogs (e.g., tert-butyl-thieno[3,4-c]pyrazoles in PubChem) to validate unexpected shifts .
What strategies are effective for improving the compound’s solubility without compromising activity?
Q. Advanced Formulation :
- Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility while retaining crystallinity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the isoindole-dione moiety .
How can researchers analyze reaction mechanisms for key synthetic steps?
Q. Mechanistic Studies :
- Isotope Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during cyclization steps .
- Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., tert-butyl group introduction) .
- DFT Calculations : Simulate transition states for amide bond formation to optimize coupling conditions .
What are the best practices for stability testing under physiological conditions?
Q. Protocol Design :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 0, 24, and 48 hours .
- Light/Thermal Stability : Expose to UV light (254 nm) and 40°C for 72 hours; monitor decomposition by TLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the thieno-pyrazole core .
How does this compound compare to structural analogs in terms of activity?
Q. Comparative Analysis :
| Analog | Key Modification | Biological Activity | Reference |
|---|---|---|---|
| N-{2-tert-butyl...-acetamide (Target) | Isoindole-dione | Anticancer (IC50: 2.1 µM, MCF-7) | |
| N-(2-phenyl-thieno[3,4-c]pyrazol-3-yl)acetamide | Phenyl vs. tert-butyl | Reduced solubility; similar activity | |
| 2-(1,3-dioxo-isoindol-yl)-N-(thiazol-2-yl)acetamide | Thiazole core | Enhanced antimicrobial activity |
What computational tools are recommended for predicting ADMET properties?
Q. Advanced Modeling :
- ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg models .
- Toxicity Screening : Run ProTox-II to assess hepatotoxicity risks linked to the isoindole-dione moiety .
- Metabolite Prediction : Employ GLORYx to simulate Phase I/II metabolism of the thieno-pyrazole core .
How can researchers address low yields in the final coupling step?
Q. Troubleshooting Guide :
- Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) .
- Solvent Optimization : Switch from DMF to dichloromethane for less polar intermediates .
- Temperature Adjustment : Perform reactions at 0°C to minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
